Near-Planar Conformation vs. Non-Planar Benzyl Cyanide
The para-trifluoromethyl group forces the phenylacetonitrile scaffold into a near-planar conformation. X-ray crystallography reveals a Ph–CH2CN torsion angle of -6.4 (2)° for the target compound [1]. In contrast, the unsubstituted analog, benzyl cyanide, is characterized by a non-planar heavy atom skeleton where the CH2CN group is tilted by up to 50° relative to the phenyl ring, as determined by microwave spectroscopy and quantum chemical calculations [2]. This significant conformational difference is a direct consequence of the strong electron-withdrawing effect of the CF3 group.
| Evidence Dimension | Ph–CH2CN torsion angle (conformational planarity) |
|---|---|
| Target Compound Data | -6.4 (2)° |
| Comparator Or Baseline | Benzyl cyanide (unsubstituted): tilt angle up to 50° |
| Quantified Difference | >43° difference in conformational preference (planar vs. non-planar) |
| Conditions | Single-crystal X-ray diffraction at 123 K (target); gas-phase microwave spectroscopy and MP2 calculations (comparator) |
Why This Matters
Conformational planarity impacts intermolecular packing, crystallinity, and electronic coupling, which are critical parameters in materials science and supramolecular chemistry.
- [1] Boitsov, S., Songstad, J., & Törnroos, K. W. (2002). [4-(Trifluoromethyl)phenyl]acetonitrile. Acta Crystallographica Section C, 58(3), o145–o147. View Source
- [2] Müller, H. S., et al. (2022). On the planarity of benzyl cyanide. Journal of Molecular Structure, 1260, 132838. View Source
